molecular formula C19H16N2O5S B3572648 N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide

N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide

Cat. No.: B3572648
M. Wt: 384.4 g/mol
InChI Key: OJKMVOMPAKGIDF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-methylphenyl group and a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide typically involves a multi-step process:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Etherification: The 4-nitrophenol is then subjected to etherification with 4-methylphenol in the presence of a suitable base, such as potassium carbonate, to form 4-(4-nitrophenoxy)toluene.

    Sulfonation: The final step involves the sulfonation of 4-(4-nitrophenoxy)toluene with chlorosulfonic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium hydride, dimethylformamide solvent.

    Oxidation: Potassium permanganate, water solvent.

Major Products

    Reduction: N-(4-methylphenyl)-4-(4-aminophenoxy)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-(4-carboxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide.

Scientific Research Applications

N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-4-(4-aminophenoxy)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-carboxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide is unique due to the combination of its sulfonamide, nitro, and methylphenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-14-2-4-15(5-3-14)20-27(24,25)19-12-10-18(11-13-19)26-17-8-6-16(7-9-17)21(22)23/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKMVOMPAKGIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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